(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine
Description
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine is a spirocyclic amine featuring a 1-oxaspiro[4.5]decane core substituted with an isopropyl group at position 8 and a methanamine (-CH2NH2) moiety at position 2. Its molecular formula is inferred as C13H23NO, derived from the spirocyclic backbone (C10H17O) with additional carbons from the isopropyl (C3H7) and methanamine (CH2NH2) groups. The compound’s structural complexity and stereochemistry (evident in spiro systems) influence its physicochemical properties, such as solubility, lipophilicity, and reactivity .
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
(8-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C13H25NO/c1-10(2)11-3-6-13(7-4-11)8-5-12(9-14)15-13/h10-12H,3-9,14H2,1-2H3 |
InChI Key |
XYMOFSWYKDXMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)CCC(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under controlled conditions to form the desired spiro compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the spirocyclic scaffold but differ in substituents, functional groups, or isotopic labeling:
Table 1: Key Structural Differences
*Calculated based on structural analogs.
Physicochemical and Functional Comparisons
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to unsubstituted analogs (e.g., {8-oxaspiro[4.5]decan-1-yl}methanamine). Deuterated versions (e.g., KWG 4168-D5) exhibit similar lipophilicity but altered metabolic stability .
- Solubility : Hydrochloride salts (e.g., {8,8-Dimethyl-...} hydrochloride) enhance water solubility, critical for pharmaceutical formulations . Dioxaspiro analogs (e.g., 1-{1,4-dioxaspiro...}) show higher polarity due to additional ether oxygen .
- Reactivity : Amine groups in all compounds enable derivatization (e.g., salt formation, conjugation). Pyridinyl-substituted analogs (e.g., [8-(pyridin-2-yl)-...]) offer sites for aromatic interactions .
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